1-(5-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole
Description
Properties
IUPAC Name |
1-(5-chloro-2-iodophenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN4/c8-5-1-2-6(9)7(3-5)13-4-10-11-12-13/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIHBGZWOKWMRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=NN=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-chloro-2-iodoaniline with sodium azide in the presence of a copper catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The tetrazole ring can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols for nucleophilic substitution and electrophiles like halogens for electrophilic substitution.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amino-substituted tetrazole, while oxidation can produce a nitro-substituted tetrazole.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of tetrazoles, including 1-(5-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole, have shown promise in the development of anticancer agents. The compound acts as an inhibitor of tryptophan hydroxylase (TPH), which is involved in serotonin biosynthesis. Inhibiting TPH can reduce serotonin levels, potentially impacting tumor growth in certain cancers .
Synthesis of Bioactive Molecules
The compound serves as an intermediate in the synthesis of various bioactive molecules. For instance, it can be used to create inhibitors for diseases related to serotonin dysregulation, such as gastrointestinal disorders and mood disorders . The versatility of tetrazoles in medicinal chemistry is well-documented, with numerous studies highlighting their role as pharmacophores in drug design .
Agricultural Applications
Pesticide Development
The tetrazole ring structure is known for its effectiveness in agricultural chemicals. Compounds containing tetrazoles have been utilized in the formulation of pesticides due to their ability to disrupt biological processes in pests. The introduction of halogenated phenyl groups enhances the biological activity of these compounds .
Fungicides
Tetrazole derivatives are also being explored as fungicides. Their ability to interfere with fungal metabolism makes them suitable candidates for development into effective agricultural fungicides. Ongoing research aims to optimize their efficacy and reduce environmental impact .
Coordination Chemistry
Ligands in Catalysis
this compound has been studied for its potential as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals can be leveraged in catalysis. For example, it has been reported as a ligand in palladium-catalyzed reactions, enhancing reaction rates and selectivity .
Metal Complexes
The formation of metal complexes using tetrazoles has implications for materials science and nanotechnology. These complexes can exhibit unique electronic properties and are being investigated for applications in sensors and electronic devices .
Case Studies
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The chloro and iodo substituents can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Structural and Physical Properties
Substituent position and identity significantly influence physical properties. Below is a comparative analysis with key analogs:
Key Observations :
- Halogen substituents (Cl, Br, I) increase melting points due to enhanced intermolecular interactions (e.g., 1-(4-Bromophenyl)-1H-tetrazole, 183–185°C vs. 1-(2-Methyl-3-Chlorophenyl)-1H-tetrazole, 95–96°C) .
- Electron-withdrawing groups (e.g., Cl, Br) deshield aromatic protons, shifting $^1$H NMR signals upfield .
Biological Activity
1-(5-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This tetrazole derivative has been studied for its potential therapeutic applications, particularly in the fields of antifungal, anticancer, and anti-inflammatory treatments. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves a one-pot reaction using various catalysts and reagents. For instance, one method utilizes tributylmethylammonium chloride as a catalyst to facilitate the cycloaddition of azides with substituted phenyl compounds . The efficiency and yield of these reactions are crucial for the subsequent biological evaluations.
Antifungal Activity
Recent studies have highlighted the antifungal properties of tetrazole derivatives. For example, this compound was evaluated for its activity against Candida species using the microbroth dilution method. The compound exhibited significant antifungal activity with minimum inhibitory concentrations (MICs) in the low micromolar range . These findings suggest that this tetrazole derivative could be a promising candidate for antifungal drug development.
Cytotoxicity
In addition to its antifungal properties, the cytotoxic effects of this compound were assessed using the MTT assay against NIH/3T3 cells. The results indicated that while the compound demonstrated potent antifungal activity, it exhibited relatively low cytotoxicity against mammalian cells . This balance between efficacy and safety is essential for developing therapeutics with minimal side effects.
Anti-inflammatory Activity
The anti-inflammatory potential of tetrazole derivatives has garnered attention in recent years. Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammatory pathways. For instance, analogs have demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac . This suggests that this compound could possess similar anti-inflammatory properties.
Case Studies and Research Findings
Q & A
Q. How do crystal packing interactions influence the compound’s stability and polymorphism?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantify C–H⋯N, π-π, and halogen-bonding interactions.
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with packing density.
- Polymorph Screening : Use solvent/antisolvent crystallization to isolate metastable forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
